molecular formula C10H9ClN2O2 B8767646 ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

Cat. No.: B8767646
M. Wt: 224.64 g/mol
InChI Key: NBSIOJCPFWKANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-13-9(11)6-3-4-12-8(6)7/h3-5,12H,2H2,1H3

InChI Key

NBSIOJCPFWKANO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-chloro-1-{[4-(methyloxy)phenyl]methyl}-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (1.00 g) in TFA (5 ml) and anisole (0.92 ml) was stirred at room temperature for 2.5 h. Sulphuric acid (5 drops) was added to the reaction mixture and stirring continued for 2 h then sulphuric acid (2 ml) was added and the reaction mixture stirred for 24 h at room temperature. The solution was added to saturated sodium bicarbonate at 0° C. and extracted with ethyl acetate. The aqueous layer was separated and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated to afford the title compound as a brown solid (0.50 g).
Name
ethyl 4-chloro-1-{[4-(methyloxy)phenyl]methyl}-1H-pyrrolo[3,2-c]pyridine-7-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.92 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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